Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

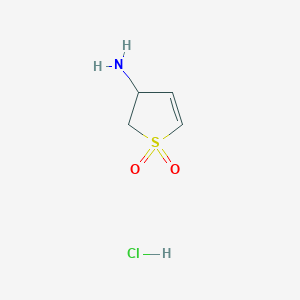

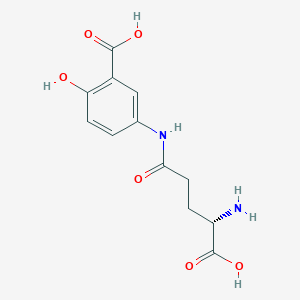

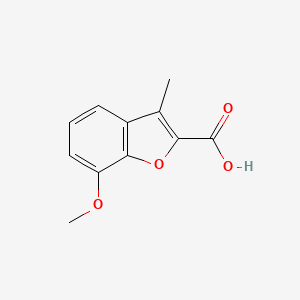

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a chemical compound with the CAS Number: 60178-98-5 . It has a molecular weight of 170.17 and its IUPAC name is ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The molecular formula of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is C7H10N2O3 . The InChI code for this compound is 1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) .Physical And Chemical Properties Analysis

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 380.9±37.0 °C at 760 mmHg . The flash point is 184.2±26.5 °C .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

Synthesis and Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates, similar to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. One of the compounds in this category demonstrated significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).

Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis : The cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with compounds including ethyl 5-aminoimidazole-4-carboxylate hydrochloride resulted in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, indicating the versatility of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in synthesizing diverse structures (M. V. Goryaeva et al., 2009).

1H-pyrazolo[3,2-c]-s-triazoles and Azamethine Dyes Synthesis : Ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate, a related compound, was used in the condensation with aldehydes and acid chlorides, leading to the synthesis of ethyl 1H-pyrazolo[3,2-c]-s-triazole-7-carboxylates and a range of azamethine dyes. This underscores the potential application of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in dye synthesis (J. Bailey, 1977).

Selective Fluorination in Organic Synthesis : The fluorination of ethyl 1-methylpyrazole-4-carboxylate, a structurally related compound, with poly(hydrogen fluoride)-pyridine-triethylamine complex under electrolytic anodic oxidation produced new fluorinated derivatives. This illustrates the role of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in selective fluorination processes (K. Makino & H. Yoshioka, 1988).

Safety And Hazards

This compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUEVONCXSOKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514956 |

Source

|

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate | |

CAS RN |

60178-92-9 |

Source

|

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)